molecular formula C24H18N6O2 B10962614 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10962614
M. Wt: 422.4 g/mol
InChI Key: YPFMUXLBWIKQHY-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its unique structural features and biological activities.

Preparation Methods

The synthesis of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, by binding to its active site and preventing its activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H18N6O2

Molecular Weight

422.4 g/mol

IUPAC Name

4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H18N6O2/c1-16-6-5-9-18(12-16)31-14-19-10-11-21(32-19)22-27-24-20-13-26-30(17-7-3-2-4-8-17)23(20)25-15-29(24)28-22/h2-13,15H,14H2,1H3

InChI Key

YPFMUXLBWIKQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Origin of Product

United States

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